3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid
Overview
Description
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C({12})H({16})N({2})O({5})S and a molecular weight of 300.33 g/mol . This compound is characterized by the presence of a carbamoyl group, a sulfonamide group, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Introduction of the Carbamoyl Group: The sulfonamide intermediate is then reacted with a carbamoylating agent, such as isocyanate, under controlled conditions to introduce the carbamoyl group.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds and interact with enzyme active sites, potentially inhibiting their activity. The carbamoyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Carbamoyl-2-(benzenesulfonamido)propanoic acid: Lacks the methyl groups on the benzene ring, which may affect its reactivity and biological activity.
3-Carbamoyl-2-(4-methylbenzenesulfonamido)propanoic acid: Contains a single methyl group, leading to different steric and electronic properties.
3-Carbamoyl-2-(3,5-dimethylbenzenesulfonamido)propanoic acid: Has methyl groups in different positions, which can influence its chemical behavior and interactions.
Uniqueness
3-Carbamoyl-2-(3,4-dimethylbenzenesulfonamido)propanoic acid is unique due to the specific positioning of the methyl groups on the benzene ring, which can significantly impact its chemical reactivity and biological interactions. This unique structure allows for specific applications and interactions that may not be possible with other similar compounds.
Properties
IUPAC Name |
4-amino-2-[(3,4-dimethylphenyl)sulfonylamino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-7-3-4-9(5-8(7)2)20(18,19)14-10(12(16)17)6-11(13)15/h3-5,10,14H,6H2,1-2H3,(H2,13,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUGTHZFNYYWFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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